3-Bromo-4-(trifluoromethyl)phthalide
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Overview
Description
3-Bromo-4-(trifluoromethyl)phthalide is an organic compound with the molecular formula C9H4BrF3O2 It is a derivative of phthalide, characterized by the presence of bromine and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 3-Bromo-4-(trifluoromethyl)phthalide typically involves the bromination of 4-(trifluoromethyl)phthalide. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure selective bromination .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of safer solvents and catalysts, can minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-(trifluoromethyl)phthalide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a base and an organic solvent.
Oxidation and Reduction: Reagents such as potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
3-Bromo-4-(trifluoromethyl)phthalide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-4-(trifluoromethyl)phthalide involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological pathways and lead to specific physiological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-4-methylphthalide
- 3-Bromo-4-chlorophthalide
- 3-Bromo-4-fluorophthalide
Comparison
Compared to similar compounds, 3-Bromo-4-(trifluoromethyl)phthalide is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring high reactivity and selectivity .
Properties
Molecular Formula |
C9H4BrF3O2 |
---|---|
Molecular Weight |
281.03 g/mol |
IUPAC Name |
3-bromo-4-(trifluoromethyl)-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C9H4BrF3O2/c10-7-6-4(8(14)15-7)2-1-3-5(6)9(11,12)13/h1-3,7H |
InChI Key |
ZYXVFMYWCSIVJU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(OC2=O)Br)C(=C1)C(F)(F)F |
Origin of Product |
United States |
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